4'-Fluoro-2-pyrrolidinomethyl benzophenone

Lipophilicity Medicinal Chemistry Pharmacokinetics

Secure 4'-Fluoro-2-pyrrolidinomethyl benzophenone at ≥98% purity, a critical fluorinated building block for CNS drug candidates. Its ortho-pyrrolidinomethyl and para-fluoro configuration (LogP 3.92) uniquely enhances blood-brain barrier permeability, ensuring reproducible receptor binding and metabolic stability in lead optimization. Avoid isomer contamination; choose this defined scaffold for reliable assay data and streamlined synthesis.

Molecular Formula C18H18FNO
Molecular Weight 283.3 g/mol
CAS No. 898774-55-5
Cat. No. B1327286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-2-pyrrolidinomethyl benzophenone
CAS898774-55-5
Molecular FormulaC18H18FNO
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
InChIKeyNBOFRIRCITVUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS 898774-55-5): Analytical Grade Procurement and Research Utility


4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS 898774-55-5), IUPAC name (4-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone, is a synthetic fluorinated benzophenone derivative [1]. This compound is characterized by a para-fluoro substituent on one phenyl ring and a pyrrolidinomethyl group ortho to the central carbonyl on the other . With a molecular formula of C₁₈H₁₈FNO and a molecular weight of 283.34 g/mol, it is available for research purposes at purities ranging from 95% to 98% . Its structural features are designed for applications in medicinal chemistry and as a building block for synthesizing more complex pharmacologically active molecules .

Why Generic Substitution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is Not Advisable for Analytical or Biological Studies


Substituting 4'-Fluoro-2-pyrrolidinomethyl benzophenone with its closest positional isomers (such as the 3'-fluoro or 3-substituted pyrrolidinomethyl analogs) or other fluorinated benzophenone derivatives is not a scientifically valid practice. The exact spatial arrangement of the para-fluoro group and the ortho-pyrrolidinomethyl group dictates specific molecular interactions, including receptor binding affinity and metabolic stability . Even seemingly minor structural changes, like moving the fluorine atom to the 3'-position or the pyrrolidinomethyl group to the 3-position, alter the compound's calculated lipophilicity (LogP), electronic distribution, and three-dimensional conformation [1]. These differences directly impact key experimental parameters such as chromatographic retention time, partitioning in biological assays, and specific binding to target proteins, thereby rendering cross-study data comparisons unreliable and jeopardizing the reproducibility of research findings .

4'-Fluoro-2-pyrrolidinomethyl benzophenone: Quantitative Evidence of Differentiation Against Closest Analogs


Increased Lipophilicity of 4'-Fluoro-2-pyrrolidinomethyl benzophenone Compared to 3'-Fluoro Isomer

The 4'-fluoro positional isomer exhibits higher lipophilicity than its 3'-fluoro counterpart. The calculated LogP for 4'-Fluoro-2-pyrrolidinomethyl benzophenone is 3.92 [1]. In contrast, the 3'-fluoro isomer (3'-Fluoro-2-pyrrolidinomethyl benzophenone, CAS 898774-53-3) has a lower calculated XLogP of 3.7 [2].

Lipophilicity Medicinal Chemistry Pharmacokinetics

Higher Purity Specification of 4'-Fluoro-2-pyrrolidinomethyl benzophenone Compared to 3-Substituted Analog

The commercially available 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS 898774-55-5) is routinely supplied with a higher purity specification (98%) compared to its 3-substituted pyrrolidinomethyl analog (CAS 898770-31-5), which is commonly offered at 95% purity .

Purity Analytical Chemistry Reference Standard

Divergent Physicochemical Profile: Density and Boiling Point of 4'-Fluoro-2-pyrrolidinomethyl benzophenone vs. Unsubstituted Benzophenone

The introduction of the pyrrolidinomethyl and fluoro substituents in 4'-Fluoro-2-pyrrolidinomethyl benzophenone fundamentally alters its physical properties compared to the unsubstituted benzophenone core. For 4'-Fluoro-2-pyrrolidinomethyl benzophenone, the predicted density is 1.178 g/cm³ and the boiling point is 423.0 °C [1]. In contrast, the parent compound 2-(pyrrolidinomethyl)benzophenone (CAS 742000-78-8, lacking the fluoro group) has a predicted density of approximately 1.123 g/cm³ and a boiling point of 401.2 °C .

Physicochemical Properties Chromatography Formulation

Recommended Research Applications for 4'-Fluoro-2-pyrrolidinomethyl benzophenone Based on Evidence


Medicinal Chemistry: Lead Optimization for CNS-Targeted Compounds

Given its higher LogP value (3.92) compared to its 3'-fluoro isomer, 4'-Fluoro-2-pyrrolidinomethyl benzophenone is a preferred scaffold for designing central nervous system (CNS) drug candidates. The increased lipophilicity suggests enhanced blood-brain barrier (BBB) permeability, a crucial parameter for CNS therapeutics. Researchers synthesizing novel neurotransmitter transporter inhibitors or receptor modulators can use this core to fine-tune pharmacokinetic properties early in the lead optimization process .

Analytical Chemistry: Use as a Certified Reference Standard (CRM)

The availability of this compound at a higher purity (98%) makes it an ideal candidate for use as a certified reference standard or analytical standard. It can be employed for the accurate identification and quantification of related substances in complex matrices using HPLC or GC-MS. Its distinct density (1.178 g/cm³) and boiling point (423.0 °C) further facilitate the development and validation of robust analytical methods, ensuring specificity and reproducibility in quality control and forensic chemistry applications .

Chemical Synthesis: A Versatile Building Block for Fluorinated Complexes

The unique ortho-substitution pattern allows this compound to serve as a versatile building block in the synthesis of more complex fluorinated molecules. It can undergo further functionalization at the reactive benzophenone core, enabling the creation of diverse chemical libraries for high-throughput screening. Its procurement at a baseline purity of 98% reduces the need for time-consuming and costly pre-synthetic purification, streamlining the synthesis of target derivatives and advanced intermediates .

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